molecular formula C11H10FNO3 B8800131 5-fluoro-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

5-fluoro-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B8800131
M. Wt: 223.20 g/mol
InChI Key: VKRJAGSKSCDGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C11H10FNO3 and its molecular weight is 223.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

5-fluoro-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one

InChI

InChI=1S/C11H10FNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15)

InChI Key

VKRJAGSKSCDGEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)F)NC1=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Fluoroisatin 32 (10 mmol, Lancaster, order no. 14553) was dissolved in acetone 46 (50 ml), K2CO3 (138 mg, 1 mmol) was added, and the mixture was stirred at room temperature for 5 hours. The course of the reaction was monitored by TLC (eluent: ethyl acetate). To work up the product the acetone was completely distilled off in vacuo. The residue was dissolved in ethyl acetate, and the solution was filtered over silica gel with ethyl acetate. The filtrate was concentrated to 20 ml, and hexane was added until precipitation started. To complete the precipitation, the solution was cooled to approx. 10° C. in a refrigerator overnight. The product which precipitated was filtered out with suction and dried in vacuo. The resulting crude product was recrystallized from ethyl acetate/hexane (1:4).
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